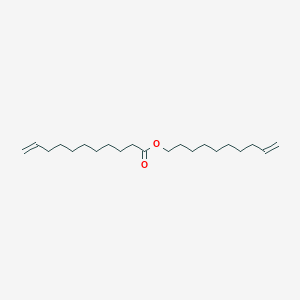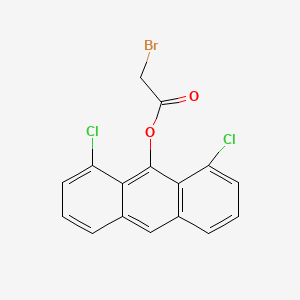![molecular formula C17H16N2O4 B14258647 2-Oxazolidinone, 3-[(1S)-2-nitro-1-phenylethyl]-4-phenyl-, (4S)- CAS No. 189350-25-2](/img/structure/B14258647.png)
2-Oxazolidinone, 3-[(1S)-2-nitro-1-phenylethyl]-4-phenyl-, (4S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxazolidinone, 3-[(1S)-2-nitro-1-phenylethyl]-4-phenyl-, (4S)- is a compound belonging to the oxazolidinone class, which is characterized by a five-membered heterocyclic ring containing both nitrogen and oxygen atoms. This compound is of significant interest in medicinal chemistry due to its potential pharmacological applications .
Vorbereitungsmethoden
The synthesis of 2-oxazolidinone derivatives typically involves the reaction of isocyanates with epoxides. A common method employs bifunctional phase-transfer catalysts to facilitate the [3 + 2] coupling reaction, yielding 2-oxazolidinones in high yields under controlled conditions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high efficiency and purity of the final product.
Analyse Chemischer Reaktionen
2-Oxazolidinone derivatives undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Oxazolidinone derivatives have broad applications in scientific research. They are extensively studied for their antibacterial properties, particularly against Gram-positive bacteria. These compounds are also investigated for their potential anticancer, anti-inflammatory, and antituberculosis activities . In addition, they serve as chiral auxiliaries in stereoselective transformations in organic synthesis .
Wirkmechanismus
The mechanism of action of 2-oxazolidinone derivatives involves the inhibition of bacterial protein synthesis. These compounds bind to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex essential for bacterial reproduction . This unique mechanism makes them effective against multidrug-resistant bacteria.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-oxazolidinone include linezolid, tedizolid, and radezolid. These compounds share the oxazolidinone core structure but differ in their substituents, which can affect their pharmacological properties and efficacy. For instance, linezolid and tedizolid are well-known for their antibacterial activity, while radezolid is under investigation for its potential enhanced efficacy .
Eigenschaften
CAS-Nummer |
189350-25-2 |
|---|---|
Molekularformel |
C17H16N2O4 |
Molekulargewicht |
312.32 g/mol |
IUPAC-Name |
(4S)-3-[(1S)-2-nitro-1-phenylethyl]-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C17H16N2O4/c20-17-19(16(12-23-17)14-9-5-2-6-10-14)15(11-18(21)22)13-7-3-1-4-8-13/h1-10,15-16H,11-12H2/t15-,16-/m1/s1 |
InChI-Schlüssel |
TXXQPNWGTWILFL-HZPDHXFCSA-N |
Isomerische SMILES |
C1[C@@H](N(C(=O)O1)[C@H](C[N+](=O)[O-])C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C1C(N(C(=O)O1)C(C[N+](=O)[O-])C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


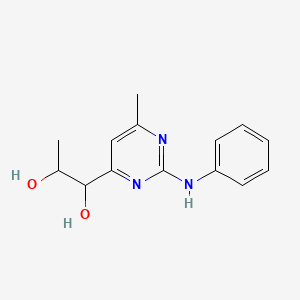
![[(1S,2S)-2-Methyl-2-(4-methylpent-3-en-1-yl)cyclopropyl]methanol](/img/structure/B14258575.png)
![Thieno[3,4-b]-1,4-dioxin, 2,3-dihydro-2-tetradecyl-](/img/structure/B14258582.png)



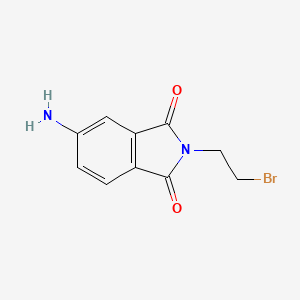
![4-[4,4-Bis(4-methylphenyl)buta-1,3-dien-1-yl]-N,N-diphenylaniline](/img/structure/B14258613.png)
![Benzene, 1,1'-[methylenebis(oxy)]bis[4-chloro-3-methoxy-](/img/structure/B14258617.png)
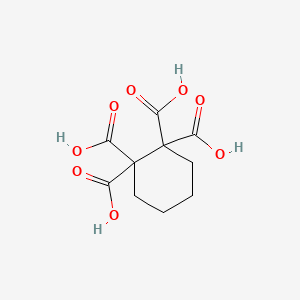
![7-Oxadispiro[2.0.2.1]heptane, 1,1,2,2,5,5,6,6-octamethyl-](/img/structure/B14258627.png)
![Trimethyl-[4-methyl-3-(2-trimethylsilylethynyl)pent-3-en-1-ynyl]silane](/img/structure/B14258645.png)
